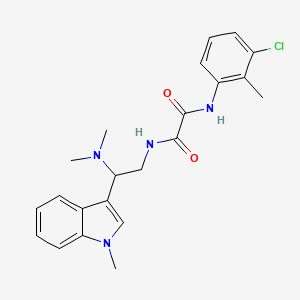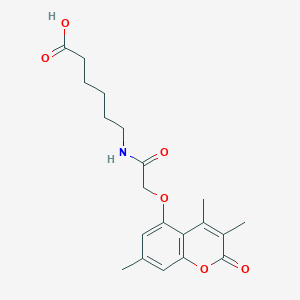![molecular formula C10H16ClNO2 B2596973 2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide CAS No. 2411238-21-4](/img/structure/B2596973.png)
2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide, also known as CP-465,022, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been studied extensively due to its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of this receptor, this compound can modulate the activity of various neurotransmitter systems in the brain, including glutamate, dopamine, and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and reduce the symptoms of depression and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide. One area of focus could be on developing more stable analogs of the compound with longer half-lives. Another area of focus could be on investigating the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Additionally, further research could be conducted to better understand the mechanisms underlying the effects of this compound on neurotransmitter systems in the brain.
Métodos De Síntesis
2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 4-hydroxytetrahydrofuran in the presence of a base to form the intermediate 2-chloro-N-[2-(tetrahydrofuran-4-yl)ethyl]acetamide. This intermediate is then reacted with propargyl bromide and a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
2-chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-8(7-12-10(13)6-11)9-2-4-14-5-3-9/h9H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWVSUBSDDOKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC(=O)CCl)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2596892.png)
![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2596893.png)

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)

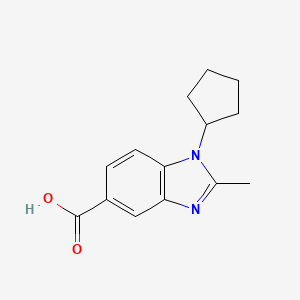
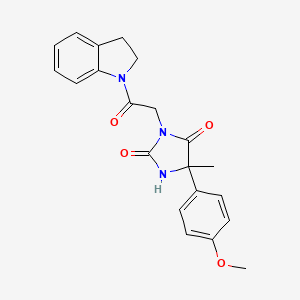
![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)
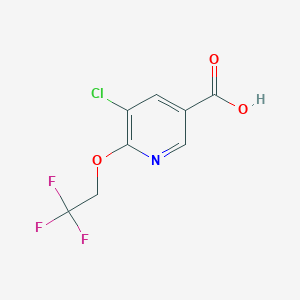


![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)
